![molecular formula C16H22Si B14182271 Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane CAS No. 852390-09-1](/img/structure/B14182271.png)
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further substituted with a 3-methylbut-2-en-1-yl group and an ethynyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(3-methylbut-2-en-1-yl)phenylacetylene and trimethylsilyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. A base, such as triethylamine, is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The phenylacetylene derivative is reacted with trimethylsilyl chloride in the presence of a base, leading to the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the double bonds or the ethynyl group.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like halides or alkoxides can be employed to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
科学研究应用
Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds and materials.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which Trimethyl{[2-(3-methylbut-2-en-1-yl)phenyl]ethynyl}silane exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the ethynyl group can participate in click chemistry reactions, while the trimethylsilyl group can enhance the compound’s stability and solubility.
相似化合物的比较
Similar Compounds
Trimethyl(phenyl)silane: Similar in structure but lacks the ethynyl and 3-methylbut-2-en-1-yl groups.
Ethynyltrimethylsilane: Contains the ethynyl and trimethylsilyl groups but lacks the phenyl and 3-methylbut-2-en-1-yl groups.
Triisopropyl(trimethylsilyl)ethynylsilane: Similar in having ethynyl and silyl groups but differs in the substituents on the silicon atom.
属性
CAS 编号 |
852390-09-1 |
|---|---|
分子式 |
C16H22Si |
分子量 |
242.43 g/mol |
IUPAC 名称 |
trimethyl-[2-[2-(3-methylbut-2-enyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H22Si/c1-14(2)10-11-15-8-6-7-9-16(15)12-13-17(3,4)5/h6-10H,11H2,1-5H3 |
InChI 键 |
SBYTVOLXQMGGJC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCC1=CC=CC=C1C#C[Si](C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


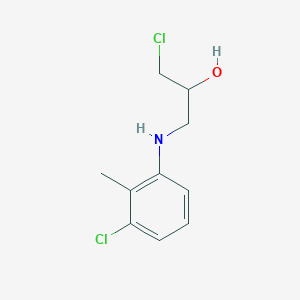
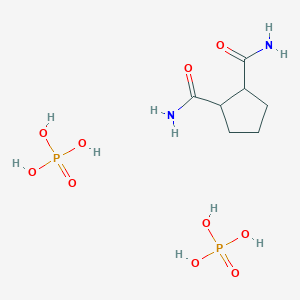
![Triphenyl[(3-{[(triphenylstannyl)oxy]carbonyl}phenyl)sulfanyl]stannane](/img/structure/B14182204.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
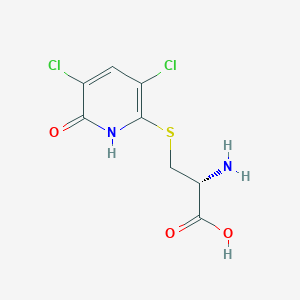
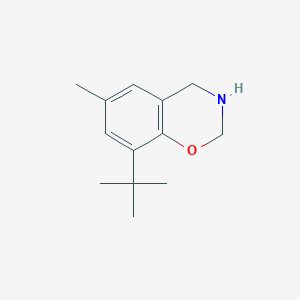
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![2-{4-[5-(3-Methylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14182244.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)
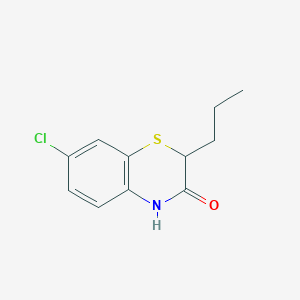
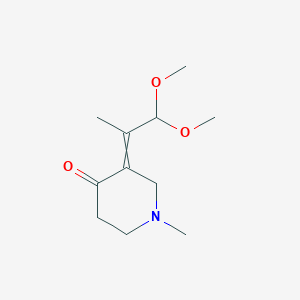
![(Thiophen-2-yl)[2-(thiophen-3-yl)phenyl]methanone](/img/structure/B14182263.png)

![N-{2-[(Butan-2-yl)oxy]phenyl}-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14182274.png)
